5-Bromo-3-methylpyrimidine-2,4(1h,3h)-dione
Description
Chemical Structure and Properties
5-Bromo-3-methylpyrimidine-2,4(1H,3H)-dione (CAS: 6327-97-5) is a halogenated pyrimidine derivative with the molecular formula C₅H₅BrN₂O₂ and a molecular weight of 205.01 g/mol . Its structure features a bromine atom at position 5 and a methyl group at position 3 of the pyrimidine-dione core (Figure 1). Key physico-chemical properties include:
- Melting Point: Not explicitly reported, but derivatives with similar substituents (e.g., 5-bromo-6-methyl analogs) exhibit high melting points (>250°C) .
- Solubility: Typically stored at room temperature, suggesting moderate stability in organic solvents .
- Spectral Data: The compound’s IR and NMR profiles align with pyrimidine-dione scaffolds, characterized by carbonyl (C=O) stretches near 1700 cm⁻¹ and deshielded proton signals in the aromatic region .
Applications This compound is primarily used as a biochemical reagent in pharmaceutical research, particularly in synthesizing fused heterocyclic systems (e.g., spiro-pyrano derivatives) .
Properties
CAS No. |
6832-03-7 |
|---|---|
Molecular Formula |
C5H5BrN2O2 |
Molecular Weight |
205.01 g/mol |
IUPAC Name |
5-bromo-3-methyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C5H5BrN2O2/c1-8-4(9)3(6)2-7-5(8)10/h2H,1H3,(H,7,10) |
InChI Key |
MIPBHTPYTFQWKA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=CNC1=O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-methylpyrimidine-2,4(1H,3H)-dione typically involves the bromination of 3-methyluracil. The reaction is carried out using bromine in an acetic acid medium. The reaction conditions include maintaining a temperature range of 0-5°C to ensure controlled bromination and prevent over-bromination.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The bromination reaction is followed by purification steps such as recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-methylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydropyrimidines.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of palladium catalysts.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include 5-amino-3-methylpyrimidine-2,4(1H,3H)-dione, 5-thio-3-methylpyrimidine-2,4(1H,3H)-dione, and 5-alkoxy-3-methylpyrimidine-2,4(1H,3H)-dione.
Oxidation and Reduction Reactions: Products include N-oxides and dihydropyrimidines, respectively.
Scientific Research Applications
5-Bromo-3-methylpyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of antiviral and anticancer agents.
Industry: The compound is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 5-Bromo-3-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets such as enzymes and receptors. The bromine atom at the 5th position enhances its binding affinity to these targets, leading to inhibition or activation of biological pathways. The compound can also undergo metabolic transformations to form active metabolites that exert their effects.
Comparison with Similar Compounds
Halogenated Pyrimidinediones
Table 1: Key Halogenated Derivatives
Key Observations :
- Positional Effects : Bromine at C5 enhances electrophilic reactivity compared to chlorine analogs, making it more reactive in cross-coupling reactions .
- Steric Influence : The 6-methyl and 6-ethyl derivatives exhibit higher thermal stability (melting points >250°C) due to increased steric hindrance .
Alkyl-Substituted Derivatives
Table 2: Alkyl-Modified Pyrimidinediones
Reactivity Insights :
Fused-Ring Systems
Examples :
Key Differences :
Amino-Substituted Derivatives
Table 3: Amino-Functionalized Analogs
Functional Impact :
- Amino groups at C5 or C6 enable nucleophilic reactions (e.g., Schiff base formation), broadening utility in medicinal chemistry .
Biological Activity
5-Bromo-3-methylpyrimidine-2,4(1H,3H)-dione is a significant compound in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, interactions with biomolecules, and relevant case studies.
Structural Characteristics
The molecular formula of 5-Bromo-3-methylpyrimidine-2,4(1H,3H)-dione is , with a molecular weight of approximately 219.05 g/mol. The presence of a bromine atom at the 5-position and a methyl group at the 3-position of the pyrimidine ring contributes to its reactivity and biological interactions.
The biological activity of 5-Bromo-3-methylpyrimidine-2,4(1H,3H)-dione is primarily attributed to its ability to interact with nucleic acids and proteins. Key mechanisms include:
- Hydrogen Bonding : The ethylamino group can form hydrogen bonds with target biomolecules, enhancing binding affinity.
- Electrostatic Interactions : These interactions may influence enzyme activities and nucleic acid stability.
- Halogen Bonding : The bromine atom can participate in halogen bonding, which is crucial for molecular recognition processes.
Antiinflammatory Properties
Preliminary studies indicate that derivatives of 5-Bromo-3-methylpyrimidine-2,4(1H,3H)-dione may exhibit anti-inflammatory activities by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). These enzymes are pivotal in the inflammatory response and pain pathways .
Antimicrobial Activity
Research has shown that related pyrimidine derivatives possess significant antibacterial properties. For instance, compounds structurally similar to 5-Bromo-3-methylpyrimidine have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to 5-Bromo-3-methylpyrimidine-2,4(1H,3H)-dione:
- Cyclooxygenase Inhibition : A study demonstrated that certain derivatives inhibited COX enzymes effectively, showcasing their potential as anti-inflammatory agents. The IC50 values were reported in the range of micromolar concentrations.
- Antimicrobial Testing : In vitro assays indicated that some pyrimidine derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli. This suggests strong antibacterial properties that warrant further exploration .
Data Table: Biological Activities Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
